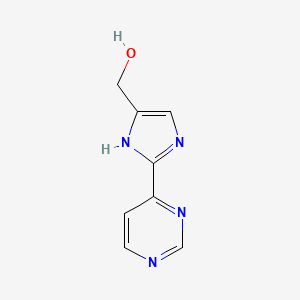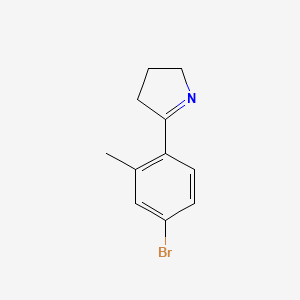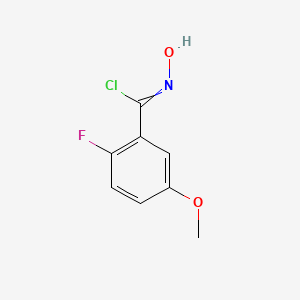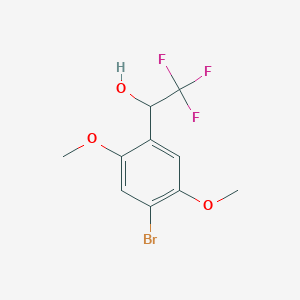![molecular formula C18H10BClO2 B13697078 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13697078.png)
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a compound that belongs to the class of organoboranes. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves the formation of the boron-containing core followed by the introduction of the chloro substituent. One common method includes the reaction of a suitable boronic acid or boronate ester with a polycyclic aromatic precursor under conditions that promote the formation of the boron-oxygen bonds. The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques, which offer better control over reaction conditions and can be easily scaled up. Additionally, the use of automated synthesis platforms could enhance reproducibility and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Borohydride complexes, reduced boron species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient thermally activated delayed fluorescence (TADF) properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In optoelectronic applications, the compound’s ability to undergo thermally activated delayed fluorescence (TADF) is crucial. This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, leading to efficient light emission .
Comparación Con Compuestos Similares
Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA): Similar structure but without the chloro substituent, used in OLEDs for its TADF properties.
N-heterocycle-tethered organoboranes: These compounds contain similar boron-oxygen frameworks and are used in stimuli-responsive materials.
Uniqueness
6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chloro substituent, which can influence its reactivity and electronic properties. This makes it a versatile compound for various applications, particularly in materials science and organic electronics.
Propiedades
Fórmula molecular |
C18H10BClO2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
10-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BClO2/c20-13-9-10-16-17-18(13)22-15-8-4-2-6-12(15)19(17)11-5-1-3-7-14(11)21-16/h1-10H |
Clave InChI |
HKJXHRHJYPAHEL-UHFFFAOYSA-N |
SMILES canónico |
B12C3=CC=CC=C3OC4=C1C(=C(C=C4)Cl)OC5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


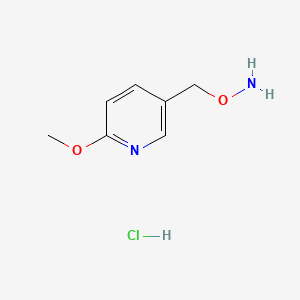
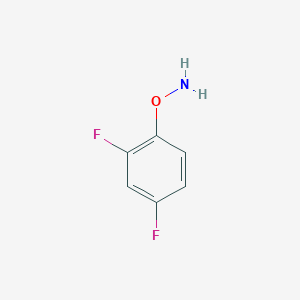
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
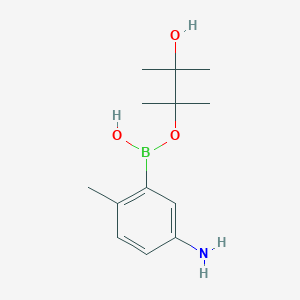
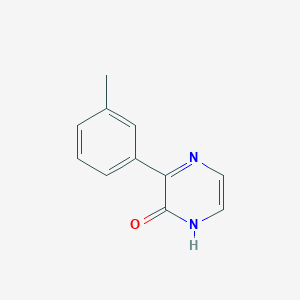
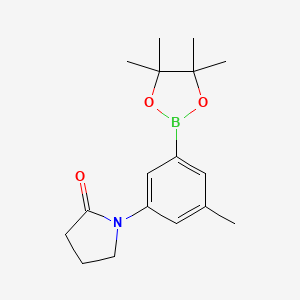
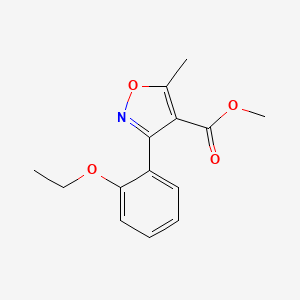
![Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate](/img/structure/B13697062.png)
![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
